molecular formula C7H16Cl2N3O3P B12723793 3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate CAS No. 81733-41-7

3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate

Cat. No.: B12723793
CAS No.: 81733-41-7
M. Wt: 292.10 g/mol
InChI Key: GHTXIUJUEVFYHW-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate is an organophosphorus compound known for its unique chemical structure and properties. It is characterized by the presence of a hydroxyimino group attached to a propyl chain, which is further connected to a phosphoramidate moiety with two chloroethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxyimino)propylamine with N,N-bis(2-chloroethyl)phosphoramidic dichloride under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with DNA replication and cell division.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate involves its interaction with biological molecules, particularly DNA. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This results in the inhibition of cell division and can induce cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxyimino)propyl N,N-bis(2-chloroethyl)phosphoramidate is unique due to the presence of both hydroxyimino and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

CAS No.

81733-41-7

Molecular Formula

C7H16Cl2N3O3P

Molecular Weight

292.10 g/mol

IUPAC Name

(NE)-N-[3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylidene]hydroxylamine

InChI

InChI=1S/C7H16Cl2N3O3P/c8-2-5-12(6-3-9)16(10,14)15-7-1-4-11-13/h4,13H,1-3,5-7H2,(H2,10,14)/b11-4+

InChI Key

GHTXIUJUEVFYHW-NYYWCZLTSA-N

Isomeric SMILES

C(COP(=O)(N)N(CCCl)CCCl)/C=N/O

Canonical SMILES

C(COP(=O)(N)N(CCCl)CCCl)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.